![molecular formula C11H14N2OS B115924 N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide CAS No. 145300-45-4](/img/structure/B115924.png)
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C11H14N2OS . It has a molecular weight of 222.31 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(4-phenyl-1, 3-thiazol-2-yl)-N’- phenylureas was synthesized from 2-amino-4-substituted phenylthiazoles and phenylisocyanates . Another method involved the direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The molecular structure of “N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide” consists of a thiazolidine ring attached to a phenyl ring via a nitrogen atom . The compound also contains an acetamide group attached to the phenyl ring .Physical And Chemical Properties Analysis
“N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 467.2±45.0 °C at 760 mmHg, and a flash point of 236.4±28.7 °C . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 freely rotating bonds .Aplicaciones Científicas De Investigación
Antimicrobial Activity
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide derivatives have been extensively investigated for their antimicrobial properties. Research by Baviskar et al. (2013) and Incerti et al. (2017) synthesized and evaluated new thiazolidinone derivatives, demonstrating potent antimicrobial activities against a variety of bacterial and fungal species, including Staphylococcus aureus, Escherichia coli, and Candida albicans, indicating their potential in addressing drug-resistant microbial infections Baviskar, S. S. Khadabadi, S. Deore, 2013; Incerti, M. et al., 2017.
Anti-inflammatory and Antioxidant Properties
Compounds containing the N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide moiety have shown promising anti-inflammatory and antioxidant activities. A study by Koppireddi et al. (2013) highlighted the synthesis of novel thiazolidinone derivatives with significant antioxidant and anti-inflammatory effects, demonstrating their therapeutic potential in managing inflammatory diseases and oxidative stress Koppireddi, S. et al., 2013.
Anticancer Activity
The synthesis of N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide derivatives has also been explored for anticancer applications. Research by Evren et al. (2019) focused on the development of new derivatives as anticancer agents, with some compounds showing high selectivity and efficacy against human lung adenocarcinoma cells Evren, A. et al., 2019.
Anticonvulsant and Alpha-Glucosidase Inhibitory Activity
Further studies have extended the application of these compounds to the neurological domain and diabetes management. Senthilraja and Alagarsamy (2012) reported the synthesis of thiazolidinone derivatives with notable anticonvulsant activities, offering potential new treatments for epilepsy Senthilraja, M., & Alagarsamy, V., 2012. Additionally, compounds evaluated by Koppireddi et al. (2014) exhibited significant α-glucosidase inhibitory activity, suggesting their use in managing postprandial hyperglycemia in diabetics Koppireddi, S. et al., 2014.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-8(14)13-10-4-2-9(3-5-10)11-12-6-7-15-11/h2-5,11-12H,6-7H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUASLMFNMSSIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2NCCS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594821 |
Source


|
| Record name | N-[4-(1,3-Thiazolidin-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide | |
CAS RN |
145300-45-4 |
Source


|
| Record name | N-[4-(1,3-Thiazolidin-2-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

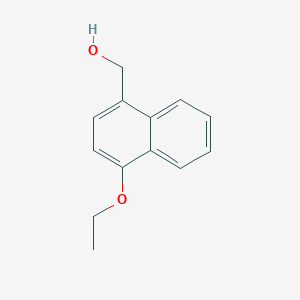
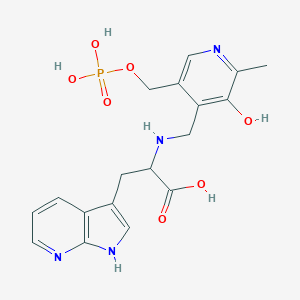
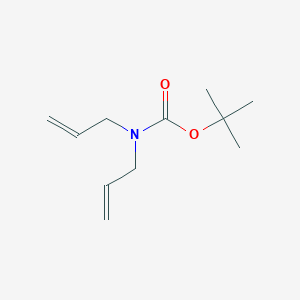
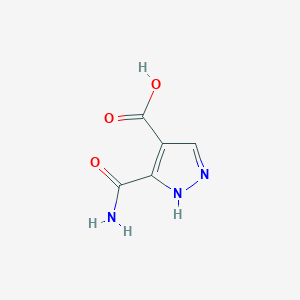
![Azane;[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B115847.png)
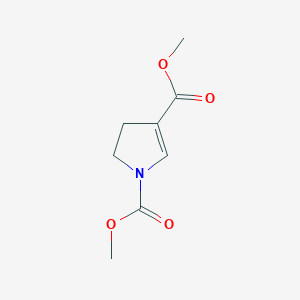
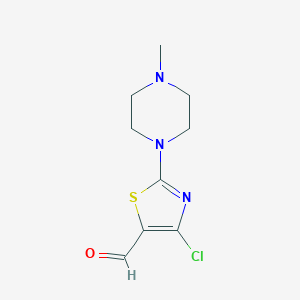
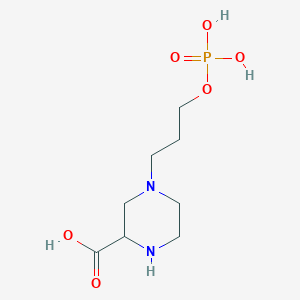
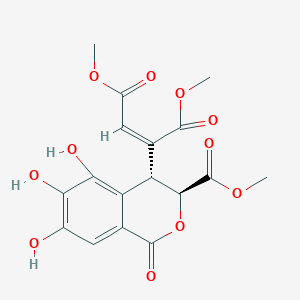
![2-[4-[2-[(4-Chlorophenyl)sulfonylamino]ethylsulfanyl]-2,6-difluorophenoxy]acetic acid](/img/structure/B115861.png)
![4-Methyl-1-propan-2-yl-2-oxabicyclo[2.2.1]heptane](/img/structure/B115863.png)
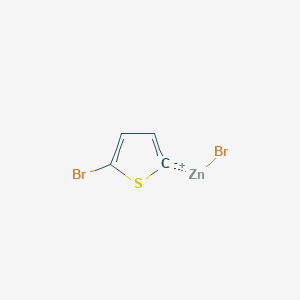
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B115870.png)
![2-Isopropyl-5,5-dimethyl-2,6-dihydro-[1,3]oxazine](/img/structure/B115874.png)